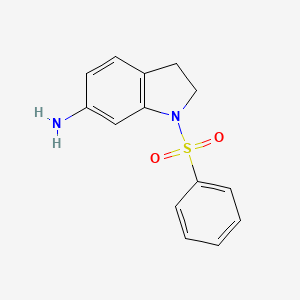

1-(Phenylsulfonyl)indolin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Phenylsulfonyl)indolin-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core substituted with a phenylsulfonyl group at the nitrogen atom and an amine group at the 6-position. The unique structure of this compound makes it a valuable molecule for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)indolin-6-amine can be synthesized through several synthetic routes. One common method involves the reaction of indoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Phenylsulfonyl)indolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced indoline derivatives.

Substitution: Formation of N-substituted indoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

1-(Phenylsulfonyl)indolin-6-amine serves as a crucial building block in organic synthesis. Its ability to undergo electrophilic substitution reactions allows for the creation of more complex organic molecules. The compound is particularly reactive towards halogenation and alkylation processes, making it valuable in synthetic organic chemistry .

Biology

Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry. Its interactions with various biological targets suggest possible applications in treating diseases such as cancer and neurodegenerative disorders:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Neuroprotection : In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced neuroinflammation, indicating its role as a neuroprotective agent.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Anticancer Properties : Studies are ongoing to evaluate its efficacy against different cancer cell lines, leveraging its ability to modulate enzyme activity and influence cellular pathways .

- Psychoactive Effects : The compound's interaction with neurotransmitter receptors may contribute to its psychoactive effects, presenting opportunities for developing treatments for mood disorders.

Industry

In industrial applications, this compound is utilized as a reagent in the development of new materials and processes. Its unique reactivity allows for the synthesis of specialized compounds used in various manufacturing sectors .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Neuroprotection

A study involving transgenic mice models of Alzheimer's disease showed that treatment with this compound led to significant improvements in memory retention tests and reduced levels of neuroinflammatory markers in the brain tissue.

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

1-(Phenylsulfonyl)indole: Similar structure but lacks the amine group at the 6-position.

1-(Phenylsulfonyl)pyrrole: Contains a pyrrole ring instead of an indoline ring.

1-(Phenylsulfonyl)benzene: Lacks the indoline core and amine group

Uniqueness: 1-(Phenylsulfonyl)indolin-6-amine is unique due to the presence of both the phenylsulfonyl group and the amine group on the indoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

1-(Phenylsulfonyl)indolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to a class of heterocyclic compounds characterized by an indole structure, which has been widely studied for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C13H12N2O2S. The sulfonyl group (–SO₂–) attached to the phenyl ring enhances the compound's reactivity and biological properties. The presence of the indole framework contributes to its ability to interact with various biological targets.

This compound exhibits its biological activity through several mechanisms, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in various biochemical pathways. For example, it may interact with monoamine transporters, thus influencing serotonin levels in the brain, which is crucial for mood regulation .

- Receptor Modulation : It has been reported to act on serotonin receptors (5-HTRs), demonstrating balanced affinity for multiple subtypes. This property suggests its potential use in treating mood disorders and other psychiatric conditions .

Biological Activity and Therapeutic Applications

Research indicates that this compound possesses several notable biological activities:

- Antidepressant Activity : Studies have shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models. For instance, compounds with similar structural motifs have been effective in reducing depressive behaviors in rodent models .

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect against neurodegenerative processes by modulating oxidative stress and inflammation in neuronal cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Indolin-6-amine | Contains an amine group at position 6 | Lacks sulfonyl substitution, impacting reactivity |

| N-(phenylsulfonyl)-1H-indole | Indole core with a phenylsulfonyl group | Potentially similar biological activity |

| Indole-3-carboxylic acid | Carboxylic acid functional group at position 3 | Different functional properties affecting solubility |

| N-(phenyl)-2-indolinone | Indolinone structure with phenolic substitution | Exhibits different reactivity due to carbonyl group |

The sulfonamide moiety combined with the indole structure enhances the solubility and overall biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profiles of this compound:

- Antidepressant Activity Study : A study demonstrated that derivatives of this compound showed significant activity as serotonin transporter inhibitors in vitro, correlating with improved outcomes in animal models of depression .

- Cancer Cell Line Testing : In vitro tests revealed that this compound could inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction via caspase activation pathways .

- Neuroprotective Studies : Research indicated that this compound could mitigate oxidative stress-induced damage in neuronal cultures, highlighting its potential for neuroprotection against diseases like Alzheimer's .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVHHDJIHFBTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.